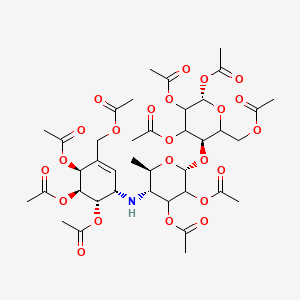

![molecular formula C8H18NSi2 B13409699 Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)

Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Divinyltetramethyldisilazane is a hydrocarbon derivative that appears as a colorless and transparent liquid. It is primarily used in the manufacture of silicone rubber, silicone resin colloid, and vinyl silicone resin . This compound is known for its active silane coupling properties, making it valuable in various industrial applications.

Vorbereitungsmethoden

1,3-Divinyltetramethyldisilazane can be synthesized through the reaction of dimethylvinylchlorosilane with ammonia. The process involves adding 2 moles of dimethylvinylchlorosilane to a reaction vessel and introducing ammonia gas. The reaction is controlled at a molar ratio of dimethylvinylchlorosilane to ammonia of 2:3.4, with 99% of the ammonia introduced within 2 hours. The reaction is carried out at 130°C for 6 hours under a pressure of 5 kg NH3. After the reaction, dichloroethane is added to dissolve the product, followed by the addition of hydroquinone, tert-butyl catechol, and copper naphthenate. Molecular distillation is performed at 160-163°C and 760 mm Hg to obtain a colorless transparent liquid .

Analyse Chemischer Reaktionen

1,3-Divinyltetramethyldisilazane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, often catalyzed by platinum complexes.

Cross-coupling reactions: It acts as a vinyl donor in cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Copolymerization: It can copolymerize with aromatic ketones, leading to the formation of complex polymer structures.

Common reagents used in these reactions include platinum catalysts and aromatic ketones. The major products formed from these reactions are polysiloxane-silazane networks and various polymeric materials.

Wissenschaftliche Forschungsanwendungen

1,3-Divinyltetramethyldisilazane has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Divinyltetramethyldisilazane involves its ability to act as a silane coupling agent. It forms strong bonds with both organic and inorganic materials, enhancing the adhesion and compatibility of different components. This property is particularly useful in the manufacture of silicone-based products, where it improves the mechanical and chemical properties of the final material .

Vergleich Mit ähnlichen Verbindungen

1,3-Divinyltetramethyldisilazane is unique due to its specific structure and reactivity. Similar compounds include:

1,3-Divinyltetramethyldisiloxane: This compound is used as a vinyl donor in cross-coupling reactions and copolymerization with aromatic ketones.

Hexamethyldisiloxane: It is another siloxane compound used in various industrial applications.

Vinyltrimethoxysilane: This compound is used as a coupling agent and adhesion promoter in various applications.

1,3-Divinyltetramethyldisilazane stands out due to its specific application in the manufacture of silicone rubber and resin products, as well as its role in enhancing the properties of industrial materials.

Eigenschaften

Molekularformel |

C8H18NSi2 |

|---|---|

Molekulargewicht |

184.41 g/mol |

InChI |

InChI=1S/C8H18NSi2/c1-7-10(4)9(3)11(5,6)8-2/h7-8H,1-2H2,3-6H3 |

InChI-Schlüssel |

NOOYTQHBQQDGJO-UHFFFAOYSA-N |

Kanonische SMILES |

CN([Si](C)C=C)[Si](C)(C)C=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)